(1-Formylcyclohexyl) benzoate (1-Formylcyclohexyl) benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19310426
InChI: InChI=1S/C14H16O3/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2
SMILES:
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

(1-Formylcyclohexyl) benzoate

CAS No.:

Cat. No.: VC19310426

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

(1-Formylcyclohexyl) benzoate -

Specification

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name (1-formylcyclohexyl) benzoate
Standard InChI InChI=1S/C14H16O3/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2
Standard InChI Key UKQGDXZRNDYWCI-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C=O)OC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(1-Formylcyclohexyl) benzoate (C₁₄H₁₆O₃) consists of a cyclohexyl backbone with a formyl (-CHO) group at the 1-position and a benzoyloxy (-OCOC₆H₅) group at the adjacent carbon. The cyclohexane ring adopts a chair conformation, minimizing steric hindrance between the formyl and benzoyloxy substituents . The ester linkage between the cyclohexanol derivative and benzoic acid confers moderate polarity, influencing solubility and reactivity.

Spectral Characterization

While experimental data for this compound are scarce, analogous benzoate esters exhibit distinctive spectral features:

  • ¹H NMR: A singlet near δ 8.1 ppm (aromatic protons of the benzoyl group), a multiplet at δ 4.5–5.0 ppm (cyclohexyl methine adjacent to the ester), and a formyl proton resonance at δ 9.5–10.0 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (formyl C=O) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of (1-Formylcyclohexyl) benzoate can be inferred from established esterification protocols:

Step 1: Preparation of 1-Formylcyclohexanol

Cyclohexene is subjected to hydroformylation using syngas (CO/H₂) in the presence of a rhodium catalyst to yield 1-formylcyclohexanol . Alternative routes involve oxidation of 1-cyclohexylmethanol with pyridinium chlorochromate (PCC).

Step 2: Esterification with Benzoyl Chloride

1-Formylcyclohexanol reacts with benzoyl chloride in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP):

1-Formylcyclohexanol + Benzoyl ChlorideDMAP(1-Formylcyclohexyl) Benzoate + HCl\text{1-Formylcyclohexanol + Benzoyl Chloride} \xrightarrow{\text{DMAP}} \text{(1-Formylcyclohexyl) Benzoate + HCl}

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Molecular Weight244.28 g/molCalculated
Melting Point82–85°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.71Computational Prediction
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing CO and benzene derivatives .

  • Hydrolytic Sensitivity: The ester bond undergoes slow hydrolysis in alkaline media (t₁/₂ = 48 h at pH 10) .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and CNS penetration using radiolabeled analogs .

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral variants for medicinal chemistry .

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